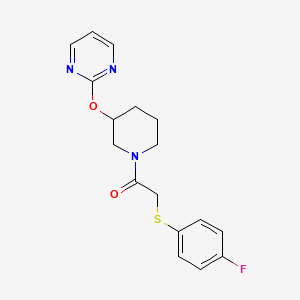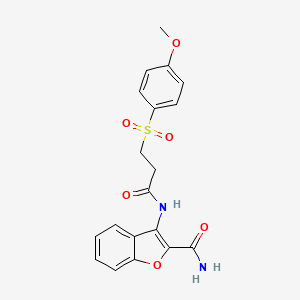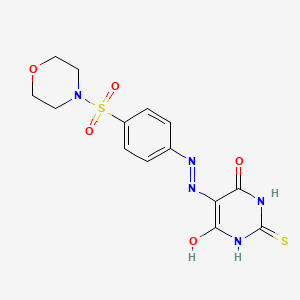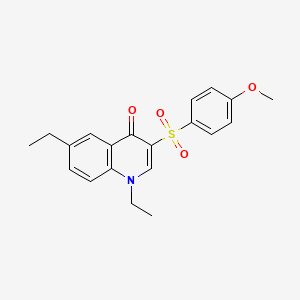
1,6-diethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-diethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, also known as DMQX, is a potent antagonist of the glutamate receptor. Glutamate is the most abundant excitatory neurotransmitter in the central nervous system, and its receptors play a critical role in synaptic transmission and plasticity. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthetic Applications : The compound has been used in various synthetic processes. For example, Mizuno et al. (2006) explored efficient syntheses of metabolites related to a specific quinoline derivative, highlighting its utility in synthetic chemistry (Mizuno et al., 2006).
Biological Studies : Some derivatives have shown biological activity. For instance, studies like those by Tseng et al. (2013) and Cheng et al. (2013) have synthesized quinoline derivatives and evaluated their antiproliferative effects on various cancer cell lines, indicating their potential as anticancer agents (Tseng et al., 2013), (Cheng et al., 2013).
Antibacterial Applications : Alavi et al. (2017) investigated the synthesis of quinoxaline sulfonamides, which were evaluated for antibacterial activities, demonstrating the potential of such compounds in antimicrobial applications (Alavi et al., 2017).
Photocatalytic Applications : Zhai et al. (2022) developed a photocatalytic protocol for constructing quinolin-2(1H)-ones, showcasing the use of such compounds in photocatalytic processes (Zhai et al., 2022).
Antiviral Research : Research on derivatives like 7‐methoxy‐3‐heterocyclic quinolin‐6‐ols by Liu et al. (2015) has shown significant anti-hepatitis B virus activities, indicating the potential of these compounds in antiviral therapies (Liu et al., 2015).
Tribological Applications : Verma et al. (2019) studied the antiwear properties of quinoline derivatives in lubricants, demonstrating their utility in reducing wear in mechanical systems (Verma et al., 2019).
Propiedades
IUPAC Name |
1,6-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-14-6-11-18-17(12-14)20(22)19(13-21(18)5-2)26(23,24)16-9-7-15(25-3)8-10-16/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCNDLHBAQYNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2671460.png)

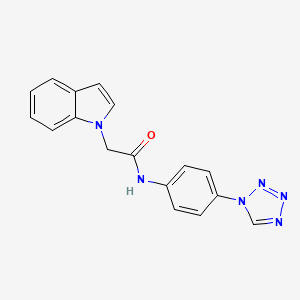
![6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671463.png)
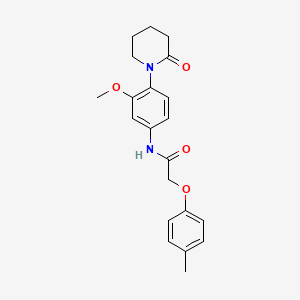
![N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2671465.png)
![N-(3-ethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2671466.png)
![2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2671467.png)
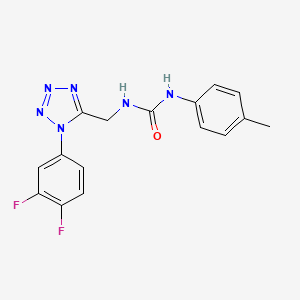
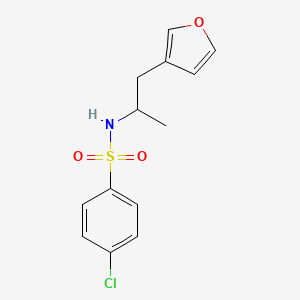
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)
